molecular formula C28H28N4O3S B2526313 N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-66-9

N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No. B2526313
CAS RN: 689770-66-9
M. Wt: 500.62
InChI Key: QZAMLGORPVATBD-UHFFFAOYSA-N
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Description

The compound "N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide" is a complex organic molecule that likely contains a benzamide moiety, a morpholine ring, and a tetrahydroquinazoline structure. While the specific compound is not directly described in the provided papers, similar structures are mentioned, such as a benzamide molecule with a morpholine ring and a substituted quinoline . These compounds are of interest due to their potential biological activities, including antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the halogenated hydrocarbon amination reaction is used to produce a molecule with a bromine-substituted quinoline and a morpholine ring . Another synthesis route involves the reaction of aromatic ketones with aldehydes, followed by condensation with hydroxylamine hydrochloride and further reactions to yield benzamide derivatives with isoxazoline rings . These methods indicate that the synthesis of the target compound would likely involve similar complex organic synthesis techniques.

Molecular Structure Analysis

The molecular structures of related compounds feature several interesting conformations and bonding interactions. For example, a morpholinone ring can adopt a twist-boat conformation , while a morpholine ring in another compound is in a chair conformation . The dihedral angles between different aromatic systems can vary, influencing the overall three-dimensional structure of the molecule . These insights suggest that the target compound would also exhibit a complex three-dimensional structure with specific conformational characteristics.

Chemical Reactions Analysis

The compounds discussed in the papers are likely to participate in various chemical reactions due to their functional groups. Benzamide derivatives can engage in hydrogen bonding interactions, both intra- and intermolecularly . Additionally, π-π stacking interactions among aromatic rings can contribute to the stability of the molecules . These interactions are crucial in the formation of the three-dimensional structure and could affect the reactivity of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. The presence of different functional groups, such as sulfonamide, nitro, and halogen substituents, can affect properties like solubility, density, and crystal packing . The crystallographic data provided for one of the compounds indicates a triclinic system with specific cell parameters, which could be used to predict the crystalline nature of the target compound . The antibacterial activity mentioned for one of the compounds also suggests potential biological

Scientific Research Applications

Synthesis and Chemical Characterization

The compound has been the subject of research for its synthesis methodologies and chemical characterization. For instance, studies have explored the synthesis of related heterocyclic compounds involving complex reactions to investigate their pharmacological activities. These synthesis processes often involve acetylation, nucleophilic substitution reactions, and the use of various organic reagents to produce new compounds with potential biological activities. The synthesized compounds are characterized by elemental and spectral analyses, including melting point, TLC, FT IR, 1H NMR spectroscopy, 13C NMR, and mass spectroscopy (Zaki, Radwan, & El-Dean, 2017).

Biological and Pharmacological Screening

Research has also focused on the biological and pharmacological screening of compounds synthesized from or related to "N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide". These studies involve screening for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, suggesting a wide range of potential applications in medicinal chemistry. The identity and potential efficacy of these compounds are confirmed through various spectral data and biological activity assays (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antimicrobial Applications

Several studies have synthesized novel compounds with the aim of exploring their antimicrobial properties. These compounds are tested against various bacterial and fungal strains to assess their potential as antimicrobial agents. The structure-activity relationships of these compounds are elucidated to better understand their mechanism of action and improve their efficacy (Desai, Dodiya, & Shihora, 2011).

Anticancer and Antituberculosis Potential

Research into the anticancer and antituberculosis potential of derivatives of "N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide" has been conducted. These studies involve the synthesis of novel compounds and evaluation of their in vitro activity against cancer cell lines and Mycobacterium tuberculosis, indicating a potential application in the development of new therapeutic agents for these diseases (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16,24H,12-15,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFUCVMVGFNTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

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